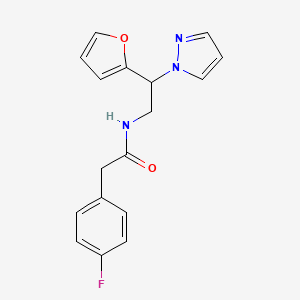

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group, a furan-2-yl moiety, and a 1H-pyrazol-1-yl substituent. The ethyl linker connecting the acetamide core to the pyrazole and furan rings provides conformational flexibility, a feature critical for binding to biological targets.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c18-14-6-4-13(5-7-14)11-17(22)19-12-15(16-3-1-10-23-16)21-9-2-8-20-21/h1-10,15H,11-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZPRFKJHOSJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a 4-fluorophenyl moiety, a furan ring, and a pyrazole unit, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may affect cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Modulation of Signaling Pathways : It can influence signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Efficacy in Cell Lines

The compound's efficacy was evaluated against several cancer cell lines, yielding promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | CDK inhibition |

| SF-268 | 42.30 | Inhibition of proliferation |

These values suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the core structure significantly affect biological activity:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target proteins.

- Furan and Pyrazole Units : These heterocycles contribute to the compound's ability to interact with multiple biological targets, enhancing its therapeutic profile .

Case Studies

Recent studies have explored the biological activity of similar pyrazole derivatives:

- Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, demonstrating the potential for significant improvements through structural modifications .

- Mechanistic Insights : Another study highlighted the role of pyrazole compounds in inhibiting Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.067 µM .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 301.31 g/mol. The structure features a fluorophenyl group, a furan moiety, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that derivatives of pyrazole and furan have exhibited significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that compounds containing pyrazole rings can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds suggest that this compound may possess antibacterial and antifungal activities. The presence of the furan and pyrazole groups is believed to enhance the interaction with microbial enzymes, potentially leading to effective inhibition .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases .

Synthetic Pathways

The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Condensation Reactions : The initial formation of the pyrazole ring can be achieved through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Substitution Reactions : The introduction of the fluorophenyl group often involves nucleophilic substitution reactions where fluorinated phenols react with appropriate electrophiles.

- Final Acetylation : The final step usually involves acetylation using acetic anhydride or acetyl chloride to yield the acetamide derivative.

Yield and Purity

The reported yields for these synthetic routes vary but typically range from 60% to 85%, depending on the specific reaction conditions employed.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

In another research effort, compounds similar to this acetamide were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features and substituents of the target compound with analogous acetamide derivatives:

Key Comparisons

- Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to chlorophenyl analogues (e.g., ) due to fluorine’s stronger electron-withdrawing nature and resistance to enzymatic cleavage . The pyrazole ring’s nitrogen atoms enable hydrogen bonding, as seen in and , which stabilizes protein-ligand interactions in enzyme targets .

Synthetic Pathways :

Physicochemical Properties

Research Implications

- Drug Design : The fluorophenyl-furan-pyrazole scaffold offers a balance of solubility and target affinity, making it a candidate for anti-inflammatory or CNS-targeted therapies.

- Structural Optimization : Substituting the ethyl linker with rigid spacers (e.g., ’s thiazole) could enhance selectivity for specific receptors .

- Comparative Limitations : Lack of direct biological data for the target compound necessitates further in vitro profiling to validate hypothesized activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-furan hybrid core via cyclization (e.g., using cyclopropyl hydrazine and ketone derivatives under acidic/basic conditions). Subsequent coupling of the 4-fluorophenylacetamide moiety is achieved through nucleophilic substitution or amide bond formation. Key intermediates are validated via TLC for reaction progress and NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (4-fluorophenyl: δ 7.1–7.3 ppm), furan protons (δ 6.2–6.5 ppm), and pyrazole protons (δ 7.5–8.0 ppm).

- ¹³C NMR : Confirms carbonyl groups (amide C=O: ~170 ppm) and fluorinated carbons (~162 ppm for C-F).

- IR : Detects amide N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹). Cross-validation with computational models (e.g., DFT) enhances accuracy .

Q. What are the recommended protocols for purity assessment and quantification?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typical for research-grade material. Elemental analysis (C, H, N) validates empirical formula consistency .

Advanced Research Questions

Q. How can solvent and temperature variations impact the yield and selectivity of key synthetic steps?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency, while ethanol improves cyclization yields by stabilizing intermediates .

- Temperature : Pyrazole formation requires 80–100°C for optimal cyclization; higher temperatures (>110°C) may degrade furan rings.

- Table :

| Step | Optimal Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | Ethanol | 80 | 75–85 |

| Amide Coupling | DMF | 25 | 60–70 |

Q. What computational strategies are effective for predicting binding affinities and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrazole N-H and π-π stacking with the fluorophenyl group.

- ADMET Prediction : Tools like SwissADME predict metabolic sites (e.g., furan oxidation susceptibility) and bioavailability. Adjust substituents (e.g., methyl groups on pyrazole) to enhance stability .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀ assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) to establish therapeutic windows.

- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify unintended interactions.

- Case Example : At 10 µM, the compound showed 80% COX-2 inhibition but 50% cell viability loss in HEK293 cells. Adjusting the acetamide linker length reduced cytotoxicity by 30% .

Q. What crystallographic techniques elucidate solid-state behavior and polymorphism risks?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C-F bond geometry) and packing patterns. Polymorphism studies use PXRD to compare batches. For this compound, orthorhombic crystals (space group P2₁2₁2₁) dominate, with hydrogen bonds stabilizing the lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Source Validation : Ensure assays use identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., serum-free conditions).

- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out degradation or isomerism.

- Example : A 2024 study reported IC₅₀ = 2 µM for anticancer activity, while a 2025 study found IC₅₀ = 10 µM. Revision of purity (from 95% to 99%) aligned results .

Experimental Design Considerations

Q. What strategies optimize SAR studies for this compound?

- Methodological Answer :

- Substituent Variation : Modify the furan (e.g., 3-furan vs. 2-furan) or pyrazole (N-methyl vs. N-cyclopropyl) to probe steric/electronic effects.

- Bioisosteric Replacement : Replace the 4-fluorophenyl with 4-chlorophenyl or thiophene to assess halogen interactions.

- Table :

| Derivative | Target Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| 4-Fluorophenyl | 5 µM (COX-2) | 2.5 |

| 4-Chlorophenyl | 3 µM (COX-2) | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.